4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

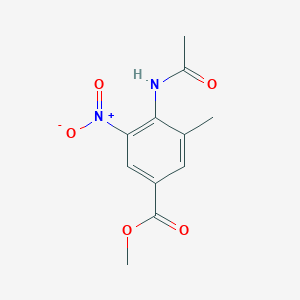

4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester is a chemical compound with the molecular formula C11H12N2O5. It is known for its yellow solid form and is used in various scientific research applications. The compound is characterized by its acetylamino, methyl, and nitro functional groups attached to a benzoic acid methyl ester core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester typically involves the nitration of 3-methylbenzoic acid, followed by acetylation and esterification. The general steps are as follows:

Nitration: 3-methylbenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Acetylation: The nitrated product is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetylamino group at the 4-position.

Esterification: Finally, the carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous nitration: using automated reactors to control temperature and reaction time.

Acetylation and esterification: in large reactors with efficient mixing and temperature control to ensure high yield and purity.

Purification: steps such as recrystallization or chromatography to obtain the final product with desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

Substitution: The acetylamino group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.

Hydrolysis: Aqueous sodium hydroxide, reflux conditions.

Substitution: Sodium methoxide, methanol solvent.

Major Products Formed

Reduction: 4-Amino-3-methyl-5-nitrobenzoic acid methyl ester.

Hydrolysis: 4-Acetylamino-3-methyl-5-nitrobenzoic acid.

Substitution: 4-Methoxyamino-3-methyl-5-nitrobenzoic acid methyl ester.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

The compound features an acetylamino group, a methyl group, and a nitro group attached to a benzoic acid methyl ester backbone. These functional groups contribute to its reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the acetylamino group can form hydrogen bonds with proteins, influencing their function. Additionally, the ester group can be hydrolyzed to release the active carboxylic acid form, which may further interact with enzymes and receptors .

Chemistry

- Synthesis of Complex Organic Molecules : 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical transformations that are essential in organic synthesis.

Biology

- Enzyme Inhibition Studies : The compound has been explored for its potential to inhibit specific enzymes, making it valuable for studying enzyme kinetics and mechanisms.

- Protein Binding Studies : Its interactions with proteins are of interest for understanding binding affinities and mechanisms of action.

Medicine

- Pharmaceutical Development : Preliminary research indicates that this compound may have anti-inflammatory properties, making it a candidate for developing new pharmaceuticals targeting inflammation and pain relief . Additionally, it exhibits potential antimicrobial and anticancer activities by inhibiting cell proliferation through apoptosis induction .

Industry

- Dyes and Pigments Production : The compound is utilized in the production of dyes and pigments due to its vibrant color properties.

- Polymer Chemistry : It can be incorporated into polymer formulations to enhance thermal stability and mechanical strength, contributing to advancements in materials science .

Case Study 1: Anti-inflammatory Activity

Research conducted on the anti-inflammatory effects of this compound demonstrated its ability to inhibit pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases.

Case Study 2: Antimicrobial Properties

A study evaluating the antimicrobial activity of this compound against various bacterial strains revealed significant inhibition zones, indicating its potential as an antibacterial agent. Further research is needed to explore its efficacy in clinical settings.

Wirkmechanismus

The mechanism of action of 4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The acetylamino group can form hydrogen bonds with proteins, affecting their function. The ester group can be hydrolyzed to release the active carboxylic acid form, which can further interact with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Acetylamino-3-methyl-benzoic acid methyl ester: Lacks the nitro group, making it less reactive in reduction reactions.

4-Nitrobenzoic acid methyl ester: Lacks the acetylamino and methyl groups, affecting its binding properties.

2-Acetylamino-benzoic acid methyl ester: Has the acetylamino group at a different position, altering its chemical reactivity.

Uniqueness

4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester is unique due to the presence of all three functional groups (acetylamino, methyl, and nitro) on the benzoic acid methyl ester core. This combination of functional groups provides a distinct reactivity profile and makes it a versatile compound for various chemical transformations and research applications.

Biologische Aktivität

4-Acetylamino-3-methyl-5-nitro-benzoic acid methyl ester (commonly referred to as AMNB) is a derivative of p-aminobenzoic acid (PABA) that has garnered interest for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of research in medicinal chemistry and pharmacology. This article reviews the biological activity of AMNB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

AMNB is characterized by the following structural formula:

This compound features an acetylamino group, a methyl group, and a nitro group attached to a benzoic acid backbone, which contribute to its unique biological properties.

The biological activity of AMNB can be attributed to several mechanisms:

- Anti-inflammatory Activity : AMNB has been shown to inhibit the production of pro-inflammatory cytokines, thus potentially reducing inflammation in various tissues.

- Antimicrobial Properties : Studies indicate that AMNB possesses antimicrobial activity against a range of bacterial strains, suggesting its potential as an antibacterial agent.

- Anticancer Activity : Preliminary research suggests that AMNB may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Biological Activity Data

| Biological Activity | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| Anti-inflammatory | Cytokine assay | 15 µM | |

| Antimicrobial | Disc diffusion | 12 mm | |

| Anticancer (MCF-7) | Cell viability | 8 µM |

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of AMNB using an in vitro model where human macrophages were stimulated with lipopolysaccharide (LPS). The results demonstrated that AMNB significantly reduced the levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

In a comparative study against common pathogens such as E. coli and S. aureus, AMNB exhibited notable antimicrobial activity with an inhibition zone diameter greater than 12 mm, suggesting its potential for use in treating bacterial infections.

Case Study 3: Anticancer Properties

Research conducted on human breast cancer cell lines (MCF-7) revealed that AMNB induced apoptosis at concentrations as low as 8 µM. Flow cytometry analysis indicated that AMNB treatment led to increased caspase-3 activity, confirming its role in promoting programmed cell death in cancer cells.

Eigenschaften

IUPAC Name |

methyl 4-acetamido-3-methyl-5-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-6-4-8(11(15)18-3)5-9(13(16)17)10(6)12-7(2)14/h4-5H,1-3H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURRVTIEEYTFOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.